Cas no 55491-44-6 (2-Naphthalenecarboxylicacid, 3-hydroxy-4-[2-(4-methyl-2-sulfophenyl)diazenyl]-, calcium strontium salt(2:1:1))

2-Naphthalenecarboxylicacid, 3-hydroxy-4-[2-(4-methyl-2-sulfophenyl)diazenyl]-, calcium strontium salt(2:1:1) structure
55491-44-6 structure
Product Name:2-Naphthalenecarboxylicacid, 3-hydroxy-4-[2-(4-methyl-2-sulfophenyl)diazenyl]-, calcium strontium salt(2:1:1)
Numero CAS:55491-44-6
MF:C36H24CaN4O12S2Sr
MW:896.423368453979
CID:377658
PubChem ID:135666471
Update Time:2025-04-19

2-Naphthalenecarboxylicacid, 3-hydroxy-4-[2-(4-methyl-2-sulfophenyl)diazenyl]-, calcium strontium salt(2:1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Naphthalenecarboxylicacid, 3-hydroxy-4-[2-(4-methyl-2-sulfophenyl)diazenyl]-, calcium strontium salt(2:1:1)
    • calcium strontium bis[3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate]
    • calcium,strontium,(4E)-4-[(4-methyl-2-sulfonatophenyl)hydrazinylidene]-3-oxonaphthalene-2-carboxylate
    • 2-Naphthalenecarboxylic acid, 3-hydroxy-4-((4-methyl-2-sulfophenyl)azo)-, calcium strontium salt (2:1:1)
    • 2-Naphthalenecarboxylic acid, 3-hydroxy-4-(2-(4-methyl-2-sulfophenyl)diazenyl)-, calcium strontium salt (2:1:1)
    • calcium strontium (4E)-4-[2-(4-methyl-2-sulfonatophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylate (1:1:2)
    • Calcium strontium bis(3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate)
    • 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-, calcium strontium salt (2:1:1)
    • NS00088394
    • EINECS 259-673-6
    • Calcium strontium bis[3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]-2-naphthoate]
    • 55491-44-6
    • DTXSID7069027
    • Inchi: 1S/2C18H14N2O6S.Ca.Sr/c2*1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;;/h2*2-9,21H,1H3,(H,22,23)(H,24,25,26);;/q;;2*+2/p-4/b2*20-19+;;
    • Chiave InChI: DMCIOJSMBNVCHJ-NAYDCRHMSA-J
    • Sorrisi: [Sr+2].[Ca+2].S(C1C=C(C)C=CC=1/N=N/C1C(=C(C(=O)O)C=C2C=CC=CC2=1)[O-])(=O)(=O)[O-].S(C1C=C(C)C=CC=1/N=N/C1C(=C(C(=O)O)C=C2C=CC=CC2=1)[O-])(=O)(=O)[O-]

Proprietà calcolate

  • Massa esatta: 891.95932
  • Massa monoisotopica: 895.9514177g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 16
  • Conta atomi pesanti: 56
  • Conta legami ruotabili: 6
  • Complessità: 663
  • Conteggio di unità legate in modo Covalent: 4
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 301Ų

Proprietà sperimentali

  • PSA: 284.56
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso